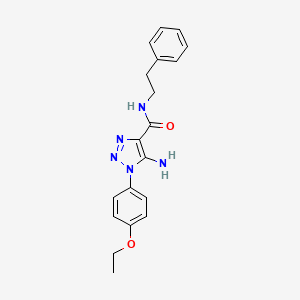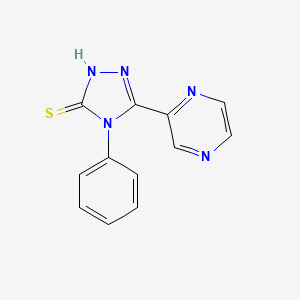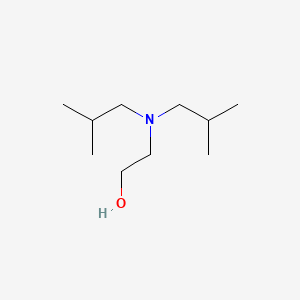
2-(二异丁基氨基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diisobutylamino)ethanol: is an organic compound with the molecular formula C10H23NO. It is a tertiary amine and a primary alcohol, characterized by the presence of a hydroxyl group (-OH) and a diisobutylamino group attached to an ethyl chain. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
科学研究应用
2-(Diisobutylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
生化分析
Biochemical Properties
It has been used as a coreactant to enhance the electrochemiluminescence (ECL) of tris(2,2′-bipyridyl)ruthenium(II) [Ru(bpy)32+], employed in the ECL immunoassays and DNA probe assays . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
Given its role in enhancing ECL, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to enhance ECL, suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2-(Diisobutylamino)ethanol can be synthesized through the reaction of diisobutylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{Diisobutylamine} + \text{Ethylene Oxide} \rightarrow \text{2-(Diisobutylamino)ethanol} ]
Industrial Production Methods: In industrial settings, the production of 2-(Diisobutylamino)ethanol involves the use of large-scale reactors where diisobutylamine and ethylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.
化学反应分析
Types of Reactions:
Oxidation: 2-(Diisobutylamino)ethanol can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Various reduced derivatives.
Substitution: Compounds with substituted functional groups.
作用机制
The mechanism of action of 2-(Diisobutylamino)ethanol involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and solubility.
相似化合物的比较
2-(Dibutylamino)ethanol: Similar in structure but with butyl groups instead of isobutyl groups.
2-(Diethylamino)ethanol: Contains ethyl groups instead of isobutyl groups.
2-(Dimethylamino)ethanol: Contains methyl groups instead of isobutyl groups.
Uniqueness: 2-(Diisobutylamino)ethanol is unique due to the presence of isobutyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
属性
IUPAC Name |
2-[bis(2-methylpropyl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-9(2)7-11(5-6-12)8-10(3)4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCCSVVTAYOWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCO)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871086 |
Source


|
| Record name | 2-(Diisobutylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-66-4 |
Source


|
| Record name | 2-(Diisobutylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
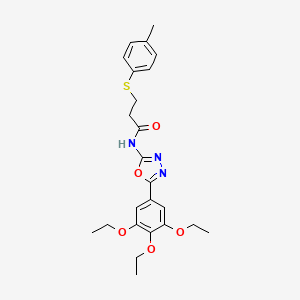
![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/new.no-structure.jpg)
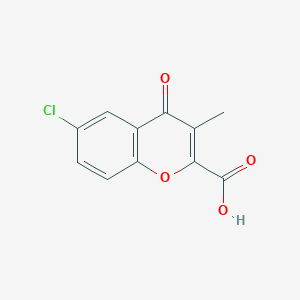
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)
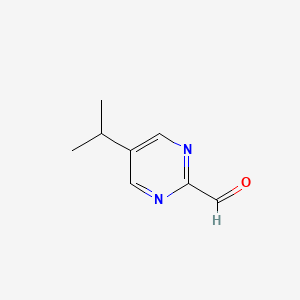
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2389575.png)
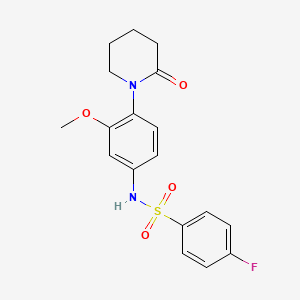
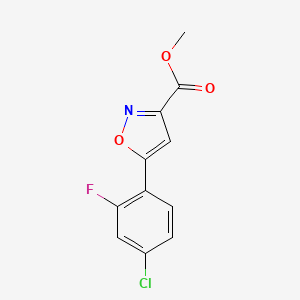
![Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2389582.png)
![N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2389584.png)
